molecular formula C32H32N8O B11419464 1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one

1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one

Cat. No.: B11419464
M. Wt: 544.6 g/mol
InChI Key: OKMDLMNWNNFBML-UHFFFAOYSA-N
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Description

1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one is a complex organic compound that features a piperazine ring and a hexaazatetracyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis . These methods allow for the efficient production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one is unique due to its complex structure, which combines a piperazine ring with a hexaazatetracyclo framework. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C32H32N8O

Molecular Weight

544.6 g/mol

IUPAC Name

1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one

InChI

InChI=1S/C32H32N8O/c1-22-10-8-13-25(20-22)38-19-18-37(21-23(38)2)29(41)17-9-16-28-34-35-32-39(28)27-15-7-6-14-26(27)31-33-30(36-40(31)32)24-11-4-3-5-12-24/h3-8,10-15,20,23H,9,16-19,21H2,1-2H3

InChI Key

OKMDLMNWNNFBML-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCCC3=NN=C4N3C5=CC=CC=C5C6=NC(=NN64)C7=CC=CC=C7

Origin of Product

United States

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